molecular formula C16H9Cl2NO2 B2528401 Quinolin-8-yl 2,4-dichlorobenzoate CAS No. 328022-59-9

Quinolin-8-yl 2,4-dichlorobenzoate

Cat. No.: B2528401
CAS No.: 328022-59-9
M. Wt: 318.15
InChI Key: FQHMFUCMMWUVNI-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 2,4-dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2,4-dichlorobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile under heating conditions . This method is noted for its operational simplicity and clean reaction profile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: The quinoline ring system can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring system.

Scientific Research Applications

Quinolin-8-yl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound’s quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 2,4-dichlorobenzoate is unique due to the combination of the quinoline ring system and the 2,4-dichlorobenzoate moiety. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

quinolin-8-yl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHMFUCMMWUVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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